[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Overview
Description
“[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is a chemical compound. It is a derivative of boric acid and has a unique structure . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Molecular Structure Analysis
The molecular structure of the compound is studied using Density Functional Theory (DFT). The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . The molecular electrostatic potential (MEP) map of the compound was drawn by the B3LYP/6311G (2d, p) method .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis reactions. It has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It is also used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical and Chemical Properties Analysis
The compound has a density of 0.9642 g/mL at 25 °C . It is sensitive to moisture . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
This compound is typically synthesized and studied within the context of boric acid ester intermediates with benzene rings, where it plays a role as an intermediate in various chemical reactions. For instance, Huang et al. (2021) synthesized similar compounds through a three-step substitution reaction and confirmed their structures using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also employed density functional theory (DFT) to calculate the molecular structures and analyze their conformation, electrostatic potential, and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Application in Organic Electronics and Sensors
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety, similar to the one , are often investigated for their potential applications in organic electronics, particularly in the development of conjugated polymers and fluorescent probes. For example, Stay and Lonergan (2013) synthesized anionically functionalized polyfluorene-based conjugated polyelectrolytes using Suzuki polycondensation, which involved a boronic ester similar to the compound . These materials have applications in electronic devices due to their luminescent properties and the ability to control ionic functional group density (Stay & Lonergan, 2013).
Mechanism of Action
Mode of Action
The compound interacts with its target through a process called transmetalation. Specifically, it undergoes Suzuki–Miyaura (SM) cross-coupling, a powerful carbon–carbon bond-forming reaction. Here’s how it works:
- Transmetalation : The nucleophilic organic group (from the compound) transfers from boron to palladium. This step connects the two fragments and completes the coupling process .
Action Environment
Environmental factors (pH, temperature, co-administered drugs) can influence the compound’s efficacy, stability, and overall action.
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
Properties
IUPAC Name |
[2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-17)12(7-9)18-5/h6-7,17H,8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGICEPPTYNGWIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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